molecular formula C11H18ClNO B2371363 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide CAS No. 565207-43-4

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide

Cat. No.: B2371363
CAS No.: 565207-43-4
M. Wt: 215.72
InChI Key: XSAFRIIRMMGDLF-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide (CAS: 596807-98-6) is a chloro-substituted propanamide derivative characterized by a cyclohexenylethylamine moiety. Its molecular formula is C₁₁H₁₇ClNO, with a molecular weight of 214.71 g/mol. The compound features a propanamide backbone with a chlorine atom at the α-position and a 2-(cyclohexen-1-yl)ethyl substituent on the nitrogen atom. This structure imparts unique steric and electronic properties, distinguishing it from simpler aromatic or aliphatic analogs.

Properties

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h5,9H,2-4,6-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAFRIIRMMGDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CCCCC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(cyclohexen-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The cyclohexenyl group can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Reactions: Formation of ketones or alcohols.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity in Chloro-Propanamide Derivatives

The following table summarizes key structural analogs of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide, highlighting substituent variations and molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key References
2-Chloro-N-(cyclohexylmethyl)propanamide Cyclohexylmethyl C₁₁H₁₉ClNO 216.73 596807-98-6
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Indole-3-ethyl C₁₃H₁₄ClN₂O 257.72 34162-21-5
2-Chloro-N-(4-methylphenyl)propanamide 4-Methylphenyl C₁₀H₁₂ClNO 197.66 19281-31-3
2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide Benzodioxin-ethyl C₁₄H₁₇ClNO₃ 294.74 Not Provided

Key Observations :

  • Cyclohexenyl vs.
  • Aromatic vs. Heterocyclic Substituents : Indole or benzodioxin substituents (e.g., in ) may confer π-π stacking interactions, influencing binding affinity in biological systems.
Physicochemical Properties

Solubility :

  • 2-Chloro-N-(4-methylphenyl)propanamide : Exhibits solubility in ethyl acetate, toluene, acetone, and hexane mixtures, with temperature-dependent behavior.
  • Cyclohexenyl Derivatives : Expected to have lower aqueous solubility due to hydrophobic cyclohexenyl groups but improved solubility in organic solvents like ethyl acetate.

Thermal Stability :

  • Melting points for analogs range widely. For example, DCC (used in amide synthesis) melts at 34–35°C, but direct data for the target compound are lacking.

Biological Activity

2-Chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide is a compound of interest in chemical biology, particularly due to its potential applications in enzyme inhibition and protein binding studies. This article explores the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

The compound is characterized by a chloro group attached to a propanamide backbone, with a cyclohexene substituent. Its structure allows for various chemical reactions, including substitution, oxidation, and reduction. These reactions can lead to the formation of new derivatives that may exhibit distinct biological activities.

The biological activity of 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding and subsequent catalytic activity.
  • Protein Binding : It exhibits affinity for various proteins, which can alter their function and influence cellular pathways.

Biological Activity Studies

Research has shown that 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide has significant biological activities:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme Inhibition Inhibits specific enzymes involved in metabolic pathways
Antitumor Activity Demonstrated cytotoxic effects on cancer cell lines
Anti-inflammatory Potential to reduce inflammation in cellular models

Study 1: Enzyme Inhibition

In a study focused on enzyme inhibition, 2-chloro-N-[2-(cyclohexen-1-yl)ethyl]propanamide was tested against various enzymes. The results indicated that the compound effectively inhibited enzyme activity with an IC50 value demonstrating its potency. The specific enzymes targeted were related to metabolic pathways critical in cancer progression.

Study 2: Antitumor Effects

Another significant study evaluated the antitumor properties of the compound on different cancer cell lines. The results showed that it induced apoptosis in A549 lung cancer cells with an IC50 value indicating effective growth inhibition. This suggests potential therapeutic applications in oncology .

Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory properties revealed that the compound could reduce pro-inflammatory cytokine levels in vitro. This finding points towards its potential use in treating inflammatory diseases .

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